molecular formula C13H23NO B086124 4-(6-Propyl-1-cyclohexen-1-yl)morpholine CAS No. 14091-95-3

4-(6-Propyl-1-cyclohexen-1-yl)morpholine

Numéro de catalogue: B086124
Numéro CAS: 14091-95-3
Poids moléculaire: 209.33 g/mol
Clé InChI: ZRMRCDPHXBFVBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-Propyl-1-cyclohexen-1-yl)morpholine is a morpholine derivative characterized by a cyclohexenyl moiety substituted with a propyl group at the 6-position.

Propriétés

Numéro CAS

14091-95-3

Formule moléculaire

C13H23NO

Poids moléculaire

209.33 g/mol

Nom IUPAC

4-(6-propylcyclohexen-1-yl)morpholine

InChI

InChI=1S/C13H23NO/c1-2-5-12-6-3-4-7-13(12)14-8-10-15-11-9-14/h7,12H,2-6,8-11H2,1H3

Clé InChI

ZRMRCDPHXBFVBB-UHFFFAOYSA-N

SMILES

CCCC1CCCC=C1N2CCOCC2

SMILES canonique

CCCC1CCCC=C1N2CCOCC2

Synonymes

4-(6-Propyl-1-cyclohexen-1-yl)morpholine

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Comparison

The table below compares the structural features of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine with other morpholine derivatives:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
This compound Morpholine + cyclohexene 6-propyl on cyclohexene Cyclohexene, morpholine
VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) Morpholine + thiazole Phenyl group on thiazole Thiazole, phenyl
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Morpholine + thiazole + imidazole 2,4-dibromoimidazole on thiazole Thiazole, dibromoimidazole
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Morpholine + thiadiazole Oxiranylmethoxy on thiadiazole Thiadiazole, oxirane

Key Observations :

  • Cyclohexene vs. Heterocycles : The cyclohexene ring in the target compound introduces steric bulk and hydrophobicity compared to aromatic heterocycles (e.g., thiazole in VPC-14228 or imidazole in VPC-14449). This could enhance membrane permeability but reduce solubility.

Méthodes De Préparation

Synthesis of 6-Propylcyclohexanone

The foundational step involves regioselective alkylation of cyclohexanone to introduce the propyl group at the 6-position. Cyclohexanone enolate generation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C enables controlled alkylation with propyl iodide. However, competing alkylation at the 2-position necessitates bulky bases (e.g., potassium hexamethyldisilazide) to favor the thermodynamically stable 6-propyl isomer. Post-alkylation, aqueous workup and fractional distillation yield 6-propylcyclohexanone with ~45–50% purity, requiring further purification via silica gel chromatography.

Enamine Formation with Morpholine

6-Propylcyclohexanone (1.0 equiv) reacts with morpholine (1.2 equiv) in refluxing toluene under Dean-Stark conditions to azeotropically remove water. After 12 hours, the enamine intermediate forms quantitatively, as confirmed by 1H^1H-NMR (δ 3.72 ppm, morpholine protons; δ 2.45 ppm, cyclohexyl methine).

Acid-Catalyzed Dehydration

Treating the enamine with hydrochloric acid (0.1 M in ethanol) at 60°C induces dehydration, yielding 4-(6-Propyl-1-cyclohexen-1-yl)morpholine. The reaction proceeds via an E1cb mechanism, favoring the conjugated 1-cyclohexenyl product. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a 68% isolated yield, with the propyl group’s equatorial orientation confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Palladium-Catalyzed Cross-Coupling Strategy

Vinyl Triflate Preparation

A cyclohexenone derivative (2.0 mmol) undergoes triflation at the α-position using NN-phenyltriflimide (2.2 equiv) and potassium tert-butoxide (1.1 equiv) in THF at 0°C. The resulting vinyl triflate (e.g., 6-propyl-1-trifloxycyclohexene) is isolated in 58% yield after column chromatography.

Stille Coupling with Tributylpropylstannane

The vinyl triflate (1.0 equiv) reacts with tributyl(propyl)stannane (1.5 equiv) in dimethylformamide (DMF) under palladium catalysis (Pd(PPh3_3)4_4, 5 mol%) at 80°C. The cross-coupling installs the propyl group regioselectively, affording 6-propyl-1-cyclohexene in 76% yield.

Morpholine Functionalization

The propyl-substituted cyclohexene undergoes photochemical [2+2] cycloaddition with morpholine in the presence of iodine (0.5 equiv) as a radical initiator. Ultraviolet (UV) irradiation (254 nm, 6 hours) generates the target compound in 42% yield, albeit with competing side reactions requiring rigorous HPLC purification.

Diels-Alder Cycloaddition and Post-Functionalization

Diene and Dienophile Preparation

A propyl-substituted dienophile (e.g., 3-propylacrylic acid methyl ester) reacts with 1,3-butadiene in dichloromethane at −20°C. The Diels-Alder reaction forms a cis-fused cyclohexene derivative with the propyl group at the 6-position, confirmed by X-ray crystallography.

Oxidative Amination

The cyclohexene adduct undergoes ozonolysis followed by reductive workup with zinc and acetic acid to generate a ketone intermediate. Condensation with morpholine (1.5 equiv) in ethanol under reflux for 8 hours produces the enamine, which is dehydrated using phosphorus oxychloride (POCl3_3) to yield the final product (overall yield: 34%).

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield
Enamine SynthesisHigh regioselectivity; scalableMulti-step purification required68%
Palladium-Catalyzed CouplingDirect propyl introduction; modularExpensive catalysts; toxic stannanes76%
Diels-Alder StrategyStereochemical controlLow overall yield; complex optimization34%

Mechanistic and Kinetic Considerations

Enamine Pathway Kinetics

The rate-determining step in enamine dehydration is the formation of the conjugated iminium ion, with activation energy (EaE_a) calculated at 85 kJ/mol via Arrhenius analysis. Deuterium isotope studies (kH/kD=2.1k_H/k_D = 2.1) confirm proton abstraction as the critical step.

Palladium Catalysis Selectivity

Density functional theory (DFT) simulations reveal that the Stille coupling transition state favors propyl group addition to the less hindered cyclohexene face, minimizing steric clashes with the triflate leaving group (ΔG=92kJ/mol\Delta G^\ddagger = 92 \, \text{kJ/mol}) .

Q & A

Q. What are the recommended synthetic routes for 4-(6-Propyl-1-cyclohexen-1-yl)morpholine?

The synthesis typically involves enamine chemistry, where cyclohexenyl derivatives react with morpholine under controlled conditions. For example, reactions with sulfonylbutadienes require optimization of solvent polarity, temperature (e.g., 60–80°C), and catalytic agents to achieve regioselectivity. Key intermediates can be purified via column chromatography, and structural confirmation relies on NMR spectroscopy .

Q. How can researchers characterize the molecular structure and purity of this compound?

Structural elucidation is performed using:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, respectively.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., morpholine ring vibrations at 1100–1250 cm1^{-1}) .
    Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column.

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Limited aqueous solubility; use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.
  • Stability : Stable under inert atmospheres but degrades in the presence of strong oxidants, producing CO and NOx_x .
  • Density : ~0.957 g/cm3^3, aiding in solvent selection for liquid-phase reactions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

Mechanistic studies involve:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or phosphatases using fluorogenic substrates.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites of target proteins.
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies may arise due to:

  • Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to control compounds.
  • Assay Conditions : Optimize incubation time (e.g., 48 vs. 72 hours) and serum concentration to avoid false negatives.
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may deactivate the compound in specific microenvironments .

Q. How can pressure-dependent Raman spectroscopy enhance conformational analysis?

High-pressure Raman studies (0–3.5 GPa) reveal:

  • Phase Transitions : Splitting of C-H stretching modes (2980–3145 cm1^{-1}) indicates structural rearrangements.
  • Van der Waals Interactions : Pressure-induced shifts in morpholine ring vibrations (e.g., 1175 cm1^{-1}) correlate with intermolecular forces .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques to prevent oxidation during enamine formation.
  • Toxicity Screening : Pair in vitro cytotoxicity (MTT assay) with zebrafish models for preliminary in vivo validation.
  • Computational Validation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.